2-Methoxy-5-aminoformanilide

Description

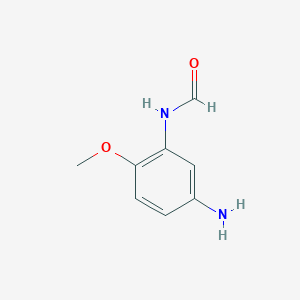

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPCMYIHVRFISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455335 | |

| Record name | N-(5-Amino-2-methoxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78939-34-1 | |

| Record name | N-(5-Amino-2-methoxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-amino-2-methoxyphenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Strategies for 2 Methoxy 5 Aminoformanilide and Analogues

Classical Approaches to the Synthesis of 2-Methoxy-5-aminoformanilide

The classical synthesis of this compound is typically achieved through a sequential, multi-step process starting from readily available precursors. This approach relies on fundamental aromatic substitution reactions, including nitration, reduction, and formylation, to build the target molecule.

Multi-step Synthetic Routes from Accessible Precursors

A common and effective pathway to this compound involves a two-step sequence starting from 2-methoxy-5-nitroaniline (B165355). This precursor contains the required methoxy (B1213986) and nitro groups at the desired positions, setting the stage for the final functional group transformations.

Formylation of the amino group: The primary amine of 2-methoxy-5-nitroaniline is first protected or converted to the formamide (B127407).

Reduction of the nitro group: The nitro group is then reduced to a primary amine to yield the final product, this compound.

This route is advantageous as it utilizes well-established and high-yielding reactions.

Nitration and Reduction Strategies for Aniline (B41778) Formation

The synthesis of the key precursor, 2-methoxy-5-nitroaniline, often starts with the nitration of an appropriate methoxy-substituted aniline or acetanilide (B955) derivative. For instance, the nitration of 2-methoxyaniline can be controlled to introduce a nitro group at the 5-position due to the directing effects of the methoxy and amino groups. A common method involves using a mixture of nitric acid and sulfuric acid at low temperatures to prevent over-nitration.

To improve selectivity and yield, the amino group is often first acetylated to form N-(2-methoxyphenyl)acetamide. The acetamido group is a moderately activating, ortho-, para-director, and its bulkiness can help direct the incoming nitro group to the para position (position 5). The nitration is typically carried out with fuming nitric acid in concentrated sulfuric acid at controlled low temperatures (0–5°C). Following nitration, the acetyl group can be removed by hydrolysis to yield 2-methoxy-5-nitroaniline.

The final and crucial step in the synthesis of this compound is the selective reduction of the nitro group in the intermediate, N-(2-methoxy-5-nitrophenyl)formamide. Catalytic hydrogenation is a widely used and efficient method for this transformation. The reaction is commonly performed using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. drugfuture.com For example, the hydrogenation of N-(2-methoxy-5-nitrophenyl)formamide can be carried out in a solvent like methanol (B129727) (MeOH) or dimethylformamide (DMF). drugfuture.comgoogle.com A typical procedure involves pressurizing a reactor containing the nitro compound and the catalyst with hydrogen gas and conducting the reaction at an elevated temperature. google.com

| Reduction Step | Reactant | Reagents and Conditions | Product | Reference |

| Catalytic Hydrogenation | N-(2-methoxy-5-nitrophenyl)formamide | 5% Pd/C, H₂, DMF, 70°C, 60 psi | N-(5-Amino-2-methoxyphenyl)formamide | google.com |

| Catalytic Hydrogenation | N-(2-methoxy-5-nitrophenyl)formamide | Pd/C, H₂, MeOH | N-(5-Amino-2-methoxyphenyl)formamide | drugfuture.com |

Formylation Reactions for Amide Functionalization

Alternatively, formylation can be performed on aniline derivatives using other reagents. For instance, a mixture of acetic acid and formic acid has been used for the formylation of 2-methoxy-4-morpholino-5-nitroaniline, a related compound. google.com The reactivity of anilines in formylation reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, generally increase the nucleophilicity of the amino group, facilitating the reaction.

| Formylation Step | Reactant | Reagents and Conditions | Product | Reference |

| Acylation | 2-methoxy-5-nitroaniline | Formic acid, Ac₂O, THF | N-(2-methoxy-5-nitrophenyl)formamide | drugfuture.com |

| Acylation | 2-methoxy-4-morpholino-5-nitroaniline | Formic acid, Acetic acid | N-(2-methoxy-4-morpholino-5-nitrophenyl)formamide | google.com |

Regioselective Synthesis of Substituted Anilines and Formanilides

The synthesis of specifically substituted aromatic compounds like this compound hinges on the ability to control the position of incoming electrophiles or nucleophiles. Regioselectivity is a cornerstone of modern organic synthesis, and various strategies have been developed to achieve this control.

Control of Substituent Introduction on the Aromatic Ring

In electrophilic aromatic substitution reactions, the regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. For a precursor like 2-methoxyaniline, the methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the amino group (-NH₂) is also a strong activating ortho-, para-director. The combined effect of these groups directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho and para to the activating groups. Protecting the highly activating amino group as an acetamide (B32628) moderates its activating effect and provides steric hindrance, which can favor substitution at the less hindered para position.

In the context of synthesizing analogues, the choice of starting materials and the sequence of reactions are critical for achieving the desired substitution pattern. For example, the synthesis of N-substituted 3-arylindoles from substituted anilines demonstrates how the electronic effects of substituents on the aniline ring influence the regioselectivity of the reaction. chim.it

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent specifically at that ortho position.

Common and effective DMGs include the methoxy group, tertiary amines, and amides. The methoxy group in anisole (B1667542) and its derivatives can direct lithiation to the ortho position. Similarly, an amide group can act as a potent DMG. This is particularly relevant for the synthesis of substituted formanilides. While the classical synthesis of this compound does not necessitate a DoM strategy, this technique offers a versatile alternative for the synthesis of more complex analogues where direct electrophilic substitution may not provide the desired regioselectivity. For instance, starting with a suitably protected aminophenol, DoM could be employed to introduce substituents at specific positions before further transformations.

The general principle of DoM involves the interaction of the heteroatom of the DMG with the lithium atom of the organolithium reagent, which positions the base to deprotonate the nearby ortho-proton. This method provides a high degree of regiocontrol that is often not achievable with classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers.

Catalytic Methods in this compound Synthesis

Catalytic approaches offer significant advantages in the synthesis of complex molecules like this compound, providing pathways with higher yields and selectivity under milder conditions compared to stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions for Precursor Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the precursors to this compound. eie.grresearchgate.net These reactions, pioneered by scientists like Suzuki, Heck, and Negishi, have become indispensable in modern organic synthesis. chemie-brunschwig.ch Palladium, in particular, is a versatile catalyst for these transformations, though other metals are also effective. eie.gr

A notable strategy involves the copper-catalyzed Chan-Lam coupling reaction, which allows for the direct synthesis of formanilides from arylboronic acids and formamide at room temperature. organic-chemistry.org This method is highly efficient, tolerates a wide range of functional groups, and uses formamide as both a solvent and a reactant, simplifying the process. organic-chemistry.org The reaction proceeds through a catalytic cycle involving transmetalation, oxidation, and reductive elimination. organic-chemistry.org

Another significant advancement is the palladium-catalyzed direct C-H arylation of unprotected anilines. nih.gov This method avoids the need for protecting groups on the aniline nitrogen, a common requirement in traditional methods, thus streamlining the synthesis. nih.gov The use of a cooperating ligand, such as [2,2'-bipyridin]-6(1H)-one, is crucial for achieving high chemo- and regioselectivity, favoring C-C bond formation at the ortho position over N-arylation. nih.gov

The table below summarizes key findings in transition metal-catalyzed reactions relevant to the synthesis of formanilide (B94145) precursors.

| Catalyst System | Reactants | Key Features | Reference |

| Cu(OAc)₂·H₂O / K₂CO₃ | Arylboronic acids, Formamide | Mild conditions, high yields (75-94%), broad substrate scope. | organic-chemistry.org |

| [Pd(bipy-6-OH)Br(C₆F₅)] | Anilines, Aryl halides | Direct ortho-C-H arylation of unprotected anilines, high regioselectivity. | nih.gov |

| Pd(OAc)₂ / SPhos | Bromo- or iodo-anilines, Organozinc reagents | Tolerates acidic protons on the substrate. | nih.gov |

Chemo- and Regioselective Reductions

The synthesis of this compound often involves the reduction of a nitro group to an amine. Achieving this transformation chemo- and regioselectively in the presence of other sensitive functional groups is a significant challenge.

Catalytic hydrogenation is a common method for this reduction. For instance, in the synthesis of 2-methoxy-5-aminopyridine, a related structure, a 10% Pd/C catalyst is used to reduce 2-methoxy-5-nitropyridine (B154726) with high yield and purity. google.com This method highlights the potential for selective nitro group reduction in the presence of a methoxy group and a pyridine (B92270) ring. google.com

Modern approaches focus on developing catalytic systems that are highly selective. For example, methods for the ortho-selective C-H amination of aniline derivatives have been developed using various transition metal catalysts, including palladium, copper, ruthenium, iridium, and cobalt. nih.gov These directed reactions can install an amino group at a specific position, avoiding the formation of unwanted isomers. nih.gov Furthermore, radical amination of aniline-derived sulfamate (B1201201) salts has been shown to be highly ortho-selective, providing a route to o-phenylenediamines. nih.gov

Recent research has also demonstrated a one-pot, acid-catalyzed method for the ortho-functionalization of anilines, which proceeds with remarkable regioselectivity. acs.org This strategy utilizes an in situ generated quinone imine ketal as an electrophilic surrogate for the aryl ring. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Solvent Selection and Waste Minimization

Solvents constitute a significant portion of the waste generated in chemical manufacturing. mdpi.com Therefore, the selection of environmentally benign solvents is a key aspect of green synthesis. researchgate.net Water is considered an ideal green solvent due to its non-toxicity, abundance, and recyclability, although challenges with the solubility of organic substrates exist. nsf.gov Bio-based solvents, such as Cyrene™, derived from cellulose, have emerged as viable alternatives to toxic dipolar aprotic solvents like DMF and dichloromethane (B109758) in amide synthesis. rsc.org

Strategies for waste minimization include the development of one-pot syntheses and the recycling of reaction mixtures. rsc.org A continuous method for amide synthesis has been developed where the entire reaction mixture, including the catalyst and solvent, is recycled by precipitating the product, thereby significantly reducing waste. rsc.org The use of catalysts, as opposed to stoichiometric reagents, is another fundamental principle of green chemistry that minimizes waste. tradebe.com

The following table highlights alternative solvents for amide synthesis, aligning with green chemistry principles.

| Solvent | Rationale for Use | Reference |

| Cyrene™ | Bio-derived, alternative to toxic aprotic solvents. | rsc.org |

| Water | Non-toxic, abundant, sustainable. | nsf.gov |

| Toluene | Lower toxicity and vapor pressure compared to dichloromethane. | iupac.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, suitable alternative for amide couplings. | nsf.gov |

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently greener as they generate less waste. jocpr.com

Dehydrogenative coupling reactions are excellent examples of atom-economic processes, as they often produce only hydrogen gas as a byproduct. acs.orgrsc.org For instance, the synthesis of urea (B33335) derivatives can be achieved through the catalytic dehydrogenative coupling of amines and methanol, which is a much safer and more sustainable route than traditional methods using toxic reagents like phosgene (B1210022) or isocyanates. acs.org

Similarly, the synthesis of formamides from amines using glycerol (B35011) derivatives as a carbonyl source, catalyzed by copper on a zeolite support, represents a sustainable and atom-economical approach. rsc.orgrsc.org This reaction proceeds via C-C bond cleavage and N-formylation, demonstrating the potential of using renewable feedstocks in chemical synthesis. rsc.orgrsc.org

The goal is to design synthetic routes where the majority of the atoms from the starting materials are incorporated into the final product, minimizing the formation of byproducts. primescholars.com This principle is central to developing truly sustainable manufacturing processes for compounds like this compound.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on Methoxy-Substituted Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings. nih.govmasterorganicchemistry.com Unlike traditional SNAr reactions that rely on electron-deficient aryl halides, substitutions on methoxy-substituted systems present unique challenges and mechanistic pathways due to the methoxy (B1213986) group being a relatively poor leaving group. masterorganicchemistry.comosti.gov The reaction generally proceeds via an addition-elimination process, though recent studies have also provided evidence for concerted mechanisms in certain cases. ntu.edu.sgresearchgate.netnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate. masterorganicchemistry.comresearchgate.net However, novel methods using organic photoredox catalysis or superbases can facilitate the substitution of less reactive aryl ethers. osti.govresearchgate.net

The hallmark of a stepwise SNAr mechanism is the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org This complex results from the nucleophile's attack on the carbon atom bearing the leaving group. researchgate.netwikipedia.org For a methoxy-substituted system, the reaction is initiated by the addition of a nucleophile to the aromatic ring, leading to a resonance-stabilized anionic σ-complex where the negative charge is delocalized, often onto ortho and para electron-withdrawing substituents. wikipedia.orgresearchgate.net

Table 1: General Steps in Meisenheimer Complex Formation and Decomposition

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A nucleophile adds to the electron-deficient aromatic ring at the carbon bearing the methoxy group. |

| 2. Intermediate Formation | A non-aromatic, anionic σ-complex (Meisenheimer complex) is formed, with the negative charge delocalized across the ring and stabilizing groups. wikipedia.org |

| 3. Leaving Group Expulsion | The methoxide (B1231860) ion (⁻OCH₃) is eliminated from the complex. |

| 4. Aromaticity Restored | The aromatic system is reformed, resulting in the final substituted product. |

Acid and base catalysis can significantly influence the kinetics of SNAr reactions on methoxy-substituted systems.

Base Catalysis : This is the more common form of catalysis in SNAr reactions involving amine nucleophiles. A base can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the initial attack on the aromatic ring. electronicsandbooks.com In reactions involving primary or secondary amines, a second molecule of the amine can act as a base to facilitate the removal of a proton from the initial adduct, which can be the rate-limiting step in some systems. electronicsandbooks.comresearchgate.net Organic superbases, such as the phosphazene base t-Bu-P4, have been shown to efficiently catalyze the amination of methoxyarenes by generating highly reactive amine anions. researchgate.netacs.org

Acid Catalysis : Acid catalysis is less common but can play a role, particularly in promoting the departure of the leaving group. Protonation of the methoxy group would convert it into a much better leaving group (methanol), potentially lowering the energy barrier for the elimination step. pearson.com For instance, triflic acid has been used to promote oxocarbenium ion-catalyzed SNAr on aryl methyl ethers. osti.gov

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the nuanced mechanisms of SNAr reactions. chemrxiv.orgdiva-portal.org These studies allow for the detailed analysis of transition state (TS) structures, activation energies, and reaction pathways that may be difficult to probe experimentally.

For SNAr reactions on methoxy-substituted arenes, computational analyses have helped to distinguish between stepwise and concerted mechanisms. diva-portal.org In a stepwise reaction, two transition states corresponding to the formation and decomposition of the Meisenheimer complex would be identified. In a concerted (cSNAr) mechanism, only a single transition state exists. researchgate.net

DFT calculations can provide key quantitative data, such as the free energies of activation (ΔG‡) and the stability of intermediates. These calculations have shown that for less activated systems or with better leaving groups, the concerted pathway may be energetically favored. chemrxiv.orgdiva-portal.org For example, computational models of cation radical-accelerated SNAr (CRA-SNAr) support a pathway where nucleophilic addition to an arene cation radical is the rate-limiting step. nih.gov

Table 2: Representative Computational Descriptors for SNAr Reactivity Analysis

| Descriptor | Significance |

|---|---|

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital of the electrophile; a lower energy generally indicates higher reactivity toward nucleophiles. chemrxiv.org |

| Activation Energy (ΔG‡) | The free energy barrier for the rate-determining step; a key predictor of reaction rate. chemrxiv.org |

| Molecular Electrostatic Potential (ESP) | The ESP at the carbon undergoing substitution can indicate its electrophilicity. chemrxiv.org |

| Intermediate Stability | The calculated energy of the Meisenheimer complex relative to the reactants provides insight into its potential as a stable intermediate versus a transient structure. researchgate.net |

Oxidative and Reductive Transformation Mechanisms

The structure of 2-Methoxy-5-aminoformanilide contains functional groups susceptible to both oxidation and reduction. The aniline-like amino group and the aromatic ring can undergo oxidation, while reductive processes could potentially target the formanilide (B94145) group under specific conditions.

Oxidative Transformations : The primary amino group and the electron-rich aromatic ring are potential sites for oxidation. Aniline (B41778) radical cations can be formed, which may undergo further reactions such as deprotonation or coupling. acs.org Enzymes like aldehyde oxidase (AOX) are known to catalyze the oxidative hydroxylation of nitrogen-containing heterocyclic compounds. nih.gov In a related compound, 5-nitroquinoline, AOX was shown to produce an oxidized 2-oxo metabolite under aerobic conditions. nih.gov A similar enzymatic or chemical oxidation of the aromatic ring of this compound could be possible.

Reductive Transformations : While the amino and methoxy groups are generally stable to reduction, the formanilide group could potentially be reduced. More significantly, related compounds with nitro groups are readily reduced to amines. Aldehyde oxidase, in addition to its oxidative role, can also catalyze the reduction of nitro compounds to their corresponding amines, even at atmospheric oxygen concentrations. nih.gov This dual reactivity highlights that the metabolic fate of such compounds can involve competing oxidative and reductive pathways. nih.gov

Photochemical Reactivity of Related Arylamides and Formanilides

Photochemical reactions, initiated by the absorption of UV or visible light, can open up reaction pathways that are inaccessible under thermal conditions. vapourtec.comwiley-vch.de The reactivity of an organic molecule in its excited state can be dramatically different from its ground-state chemistry. wiley-vch.de

While specific photochemical studies on this compound are not widely reported, the behavior of related arylamides, formanilides, and other heterocyclic systems provides insight into potential photoreactions. acs.orgresearchgate.net The absorption of a photon can promote the molecule to an excited singlet or triplet state, which can then undergo various transformations. wiley-vch.de

Photoinduced isomerization and ring-opening are common reactions for many heterocyclic and aromatic compounds. researchgate.netresearchgate.netencyclopedia.pub

Isomerization : Photoisomerization can occur through various mechanisms. For instance, N-substituted indigo (B80030) dyes, which contain an indolin-3-one core similar in structure to some cyclic amides, undergo photoactivated E/Z isomerization around a central double bond. diva-portal.org In other systems, such as 2-alkyl-indazoles, photoisomerization leads to rearrangement into 1-alkyl-benzimidazoles. acs.org

Ring-Opening : Photoinduced ring-opening is another significant pathway, often proceeding through highly reactive intermediates. researchgate.net In a study on an indolin-3-one derivative, irradiation in apolar solvents led to selective photoactivated ring-opening, proposed to occur via a radical mechanism. diva-portal.org Similarly, photolysis of benzimidazole (B57391) can lead to cleavage of the five-membered ring to form 2-isocyanoaniline. acs.org The phototransformation of benzimidazole encapsulated within cucurbit researchgate.neturil results in photohydrolysis to yield 2-aminoformanilide, a structure closely related to the title compound. researchgate.net These examples suggest that the formanilide moiety or a cyclized precursor could be susceptible to similar photoinduced transformations.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminoformanilide |

| 2-alkyl-indazoles |

| 2-isocyanoaniline |

| 5-nitroquinoline |

| Benzimidazole |

| Indolin-3-one |

| Methanol (B129727) |

| Phenyl isonitrile |

| t-Bu-P4 (phosphazene superbase) |

Kinetic Studies of Key Synthetic Steps and Degradation Pathways

Kinetic studies are crucial for understanding the rates of formation and degradation of chemical compounds. While specific kinetic data for the synthesis and degradation of this compound are not extensively documented in publicly available literature, general principles from related compounds can be applied.

The synthesis of formanilides can be achieved through various methods, including the formylation of anilines with formic acid. The reaction between aniline and formic acid can be carried out under reflux conditions, with the rate influenced by temperature and the efficiency of water removal. Another synthetic approach involves the use of dimethylformamide (DMF) as both a reactant and a solvent, catalyzed by acetic acid, with the reaction typically proceeding over several hours at reflux temperatures. google.com

The degradation of anilides and related compounds often follows first-order kinetics. For instance, the degradation of certain bioactive compounds in solution, when subjected to heat, has been shown to follow a first-order kinetic model. scielo.br The degradation rate constant (k) and the half-life (t₁/₂) are key parameters in these studies. The influence of temperature on the degradation rate can be described by the Arrhenius equation. scielo.brredalyc.org

In the case of substituted anilides, the nature and position of substituents on the aromatic ring can significantly affect degradation rates. For example, studies on the hydrolysis of N-alkenyl-substituted anilides have shown that methyl substitution on the double bond influences the compound's stability. nih.gov The degradation of the insecticide tetrachlorantraniliprole, an anthranilic diamide, is highly influenced by pH and temperature, with distinct kinetics for hydrolysis and photolysis. researchgate.net The degradation of a substituted carbinolamine was found to follow apparent first-order kinetics, with the rate being pH-dependent. nih.gov

The following table provides illustrative kinetic data for the degradation of related compounds, highlighting the types of parameters determined in such studies.

Table 1: Illustrative Degradation Kinetic Data for Related Compound Classes

| Compound/Class | Condition | Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|---|

| Anthocyanins | 80 °C | First-order | ~0.01 min⁻¹ | ~69 min | scielo.br |

| Tetrachlorantraniliprole | Hydrolysis (pH dependent) | First-order | Varies | 1.2–231 days | researchgate.net |

Derivatization and Structure Activity Relationship Sar Exploration

Rational Design and Synthesis of 2-Methoxy-5-aminoformanilide Derivatives

The rational design of new molecules based on the this compound scaffold involves targeted modifications at its key functional groups: the formamide (B127407), the aromatic ring, and the amino substituent.

The synthesis of N-substituted formanilides can be achieved through various methods. One common approach involves the reaction of the parent aniline (B41778) with formic acid or its derivatives. nih.gov For more complex modifications, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other substituents. rsc.org The formamide can also be readily transformed into other functional groups, such as isocyanides, which can then undergo further reactions to generate diverse derivatives. rsc.org

Table 1: Illustrative Examples of Formamide Modifications and Their Potential Impact

| Modification | Synthetic Approach | Potential Impact on Properties |

| N-methylation | Reductive amination with formaldehyde | Increased lipophilicity, altered hydrogen bonding |

| N-acetylation | Reaction with acetyl chloride or acetic anhydride (B1165640) | Increased steric bulk, potential for altered receptor binding |

| N-benzylation | Reaction with benzyl (B1604629) bromide | Introduction of a bulky, hydrophobic group |

| Conversion to thioformamide | Reaction with Lawesson's reagent | Altered electronic properties and hydrogen bonding |

The electronic and steric properties of the aromatic ring can be fine-tuned by introducing or modifying substituents. The existing methoxy (B1213986) and amino groups on the ring of this compound already influence its reactivity and properties. Further substitution can lead to significant changes in activity.

The introduction of electron-donating groups (e.g., alkyl, additional methoxy) or electron-withdrawing groups (e.g., halogens, nitro, cyano) can alter the electron density of the aromatic ring, affecting its interaction with biological targets. researchgate.net For instance, in a series of substituted benzanilides, the presence and position of chloro and methoxy groups were found to be critical for their vasodilating activity. nih.gov

Table 2: Predicted Effects of Aromatic Ring Substituents on the Properties of this compound Derivatives

| Substituent (Position) | Predicted Electronic Effect | Potential Impact on Biological Activity |

| Chloro (e.g., at C4 or C6) | Electron-withdrawing, inductive effect | Can enhance binding affinity through specific interactions |

| Nitro (e.g., at C4 or C6) | Strongly electron-withdrawing | May increase potency but also potential for toxicity |

| Methyl (e.g., at C4 or C6) | Electron-donating, inductive effect | Can increase lipophilicity and affect metabolic stability |

| Additional Methoxy | Electron-donating, resonance effect | May enhance hydrogen bonding capabilities and solubility |

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. researchgate.netcambridgemedchemconsulting.com The formamide group of this compound is a prime candidate for bioisosteric replacement.

Common bioisosteres for the amide/formamide functionality include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. drughunter.comnih.gov These heterocycles can mimic the hydrogen bonding and conformational properties of the formamide group while often offering improved metabolic stability. nih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to yield equipotent compounds with enhanced metabolic stability in some series. nih.gov The synthesis of such analogues typically involves the construction of the heterocyclic ring from appropriate precursors, which can be derived from the parent aniline. ontosight.ai

Systematic Variation of Functional Groups to Map Chemical Space

To thoroughly understand the SAR of this compound, a systematic variation of its functional groups is necessary. This involves creating a library of compounds where each functional group is independently and combinatorially modified. For example, a matrix of derivatives could be synthesized by combining different substituents on the aromatic ring with various modifications at the formamide position. This approach allows for the comprehensive mapping of the chemical space around the core scaffold and the identification of optimal combinations of substituents for a desired activity. smolecule.com

Investigation of Structure-Reactivity Relationships in Novel Derivatives

The introduction of new functional groups not only affects the biological activity but also the chemical reactivity of the derivatives. For instance, the reactivity of N-aryl formamides in nucleophilic substitution reactions can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Understanding these structure-reactivity relationships is crucial for the further development and optimization of these compounds. For example, the presence of an electron-donating group on the aromatic ring of an N-aryl formamide was found to direct nucleophilic attack to the oxygen atom of the formamide, whereas an electron-withdrawing group favored attack at the nitrogen atom. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties

No published studies were identified that have performed Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations on 2-Methoxy-5-aminoformanilide. Such studies are crucial for understanding the electronic and structural properties of a molecule.

Information regarding the predicted molecular geometries and conformational preferences of this compound is not available in the current scientific literature. These predictions typically result from geometry optimization calculations using methods like DFT.

There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding HOMO-LUMO gap, for this compound. This information is fundamental for assessing the chemical reactivity and electronic properties of a compound.

Simulated Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra for this compound, which would be derived from TD-DFT calculations, have not been reported in the literature. These simulations are essential for interpreting experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

No research articles detailing molecular dynamics (MD) simulations for this compound could be located. MD simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with solvents over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

A search for Quantitative Structure-Activity Relationship (QSAR) models involving derivatives of this compound yielded no results. QSAR studies are computational methods used in drug design and toxicology to predict the activity of compounds based on their chemical structure.

As no QSAR studies for derivatives of this compound are available, there is no information on the selection or calculation of relevant molecular descriptors. These descriptors are numerical values that encode the chemical information of a molecule for use in QSAR models.

Predictive Model Development for Biological or Material Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity or material properties. thaiscience.infonih.gov These models are instrumental in forecasting the efficacy of new, unsynthesized molecules and in optimizing lead compounds. thaiscience.info The development of a successful QSAR model can guide the design of derivatives with enhanced target properties. nih.gov

For instance, 3D-QSAR studies have been successfully developed for various anilide-containing structures. In one such study on pyrimido-isoquinolin-quinone derivatives, CoMFA and CoMSIA models were generated that showed a high correlation between the structural features and antibacterial activity against methicillin-resistant Staphylococcus aureus, with correlation coefficients (r²) of 0.938 and 0.895, respectively. nih.gov Similarly, QSAR models for 2-anilinopyrimidine derivatives have been used to predict anti-proliferative activity against breast cancer cell lines. d-nb.info

In the realm of material science, quantum chemical methods have been used to model the performance of N-methyl formanilide (B94145) as a corrosion inhibitor for mild steel. researchgate.net Such studies calculate descriptors like the highest occupied molecular orbital energy (E HOMO), lowest unoccupied molecular orbital energy (E LUMO), and the energy gap (ΔE) to predict how the molecule will adsorb onto a metal surface and form a protective layer. researchgate.net

Table 1: Examples of Predictive Model Parameters from Studies on Related Compounds

| Compound Class / Application | Model Type | Key Statistical Parameter | Predicted Property | Reference |

|---|---|---|---|---|

| Pyrimido-isoquinolin-quinones | 3D-QSAR (CoMFA) | r² = 0.938 | Antibacterial Activity | nih.gov |

| 2-Anilinopyrimidine Derivatives | QSAR | Model successfully predicted pIC50 | Anticancer Activity | d-nb.info |

| N-methyl formanilide | Quantum Chemical Modeling | Calculation of ΔG°ads, E_a | Corrosion Inhibition | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. semanticscholar.orgnih.gov This method is crucial for understanding the structural basis of a ligand's activity, predicting binding affinity, and guiding the design of more potent and selective molecules. nih.govdovepress.com

Molecular docking simulations have been extensively applied to anilide derivatives to elucidate their interactions with various biological targets. In a study of small molecule anilides designed as monoamine oxidase (MAO) inhibitors, docking poses were generated to confirm the in vitro binding properties. dovepress.comtandfonline.com The results showed that the anilide compounds had high surface complementarity to the active sites of both MAO-A and MAO-B. dovepress.comtandfonline.com For example, the potent inhibitor N-(2,4-Dinitrophenyl)benzo[d] tandfonline.comnih.govdioxole-5-carboxamide was identified as a competitive MAO-B inhibitor with a Kᵢ value of 6.3 nM. tandfonline.com

In another study, molecular docking was performed on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, a compound sharing the 2-methoxy-5-substituted aniline (B41778) core with this compound. semanticscholar.org The docking study, which investigated the compound's interaction with DNA, predicted an intercalative binding mode, providing insight into its potential mechanism of action. semanticscholar.org

Table 2: Examples of Molecular Docking Studies on Structurally Related Compounds

| Compound/Derivative Class | Biological Target | Key Finding / Binding Affinity | Reference |

|---|---|---|---|

| Aromatic Amide Derivatives (Anilides) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 56 nM; Kᵢ = 6.3 nM for lead compound | dovepress.comtandfonline.com |

| N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide | DNA | Predicted an intercalation binding mode | semanticscholar.org |

| 2-Anilinopyrimidine Derivatives | Thyroid Hormone Receptor (TRβ1) | Docking scores of -7.3 and -7.4 kcal/mol for lead compounds | d-nb.info |

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info Pharmacophore modeling identifies these common structural elements from a set of active compounds, providing a blueprint for designing new molecules with similar or improved activity. thaiscience.infonih.gov

This approach has been successfully applied to aminoacylanilide derivatives related to lidocaine (B1675312), which act as sodium channel blockers. nih.gov A detailed molecular modeling study identified the key pharmacophoric features, which include an aromatic ring, a protonatable amino group, and a hydrogen bond-accepting carbonyl group, all with specific spatial relationships. nih.gov This rational pharmacophore model was then refined by constructing a pseudoreceptor of the Na+ channel binding site, which successfully correlated calculated dissociation constants with experimental values (correlation coefficient of 0.98). nih.gov Similarly, ligand-based pharmacophore models have been established for anilide derivatives that inhibit MAO-A and MAO-B, helping to understand the structural requirements for their binding modes. dovepress.com

Table 3: Example Pharmacophoric Features for Anilide-Type Compounds

| Compound Class | Biological Target | Identified Pharmacophoric Features | Reference |

|---|---|---|---|

| Lidocaine-type Aminoacylanilides | Voltage-gated Sodium Channel | Aromatic Ring, H-bond Acceptor, Protonatable Amine | nih.gov |

| Anilide-based MAO inhibitors | Monoamine Oxidase A/B | Two aromatic moieties, short amide linker | dovepress.comtandfonline.com |

| Benzothiazole Anilides | p56lck Tyrosine Kinase | H-bond donors, H-bond acceptors, Aromatic rings | thaiscience.info |

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based, using the 3D structure of the target protein, or ligand-based, using a known active molecule or a pharmacophore model as a template. nih.govthaiscience.info

A pharmacophore model derived from anilide compounds, such as the one described for lidocaine analogues, could be used as a 3D query to filter virtual databases for new chemical entities with the potential to act on the same target. thaiscience.infonih.gov In other research, in silico studies on a series of synthesized anilides suggested that histone deacetylase was a probable enzymatic target in plants for compounds showing herbicidal activity. researchgate.net This demonstrates how computational approaches can be used to hypothesize or identify potential biological targets for a given class of compounds. Through these powerful screening techniques, scaffolds like this compound can be rapidly evaluated against numerous known biological targets to discover potential new therapeutic applications. nih.govgoogle.com

N-(5-Amino-2-methoxyphenyl)formamide | C8H10N2O2 - PubChem N-(5-Amino-2-methoxyphenyl)formamide. C8H10N2O2 | CID 13861501 - structure, chemical names, physical and chemical properties, classification, patents, ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG31Kj_g4z_K28Yq7x1e8-76M-4m9r5xV0u92q6b6-lq-iIq9Jt-h1V4rE15_sXv3h44xXpS96Kx9pXn4m9n_4iO0d-w==